molecular formula C9H20N2O3 B13031047 N1-Boc-2-methoxy-1,3-propanediamine

N1-Boc-2-methoxy-1,3-propanediamine

Cat. No.: B13031047
M. Wt: 204.27 g/mol
InChI Key: HDQAJSYZUGORCA-UHFFFAOYSA-N
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Description

N1-Boc-2-methoxy-1,3-propanediamine is an organic compound with the molecular formula C8H18N2O2. It is a derivative of 1,3-propanediamine, where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, and the other amino group is substituted with a methoxy group. This compound is commonly used in organic synthesis as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Boc-2-methoxy-1,3-propanediamine typically involves the protection of 1,3-propanediamine with a Boc group followed by the introduction of a methoxy group. One common method includes:

    Protection of 1,3-propanediamine: Reacting 1,3-propanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-1,3-propanediamine.

    Methoxylation: Introducing the methoxy group through a nucleophilic substitution reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk protection: Using large quantities of di-tert-butyl dicarbonate and 1,3-propanediamine in industrial reactors.

    Continuous flow methoxylation: Employing continuous flow reactors for the methoxylation step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N1-Boc-2-methoxy-1,3-propanediamine undergoes various chemical reactions, including:

    Substitution reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection reactions: The Boc group can be removed using acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include alkyl halides and nucleophiles such as thiols or amines. Typical conditions involve the use of solvents like dichloromethane and catalysts such as palladium.

    Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Major Products

    Substitution reactions: Depending on the nucleophile used, products can include various substituted amines.

    Deprotection reactions: The primary product is 2-methoxy-1,3-propanediamine.

Scientific Research Applications

N1-Boc-2-methoxy-1,3-propanediamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Boc-2-methoxy-1,3-propanediamine involves its role as a protected diamine. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-1,3-propanediamine: Similar structure but lacks the methoxy group.

    N-Boc-2-methyl-1,3-propanediamine: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

N1-Boc-2-methoxy-1,3-propanediamine is unique due to the presence of both the Boc-protected amine and the methoxy group, which provides distinct reactivity and selectivity in synthetic applications. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-(3-amino-2-methoxypropyl)carbamate

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6,10H2,1-4H3,(H,11,12)

InChI Key

HDQAJSYZUGORCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)OC

Origin of Product

United States

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